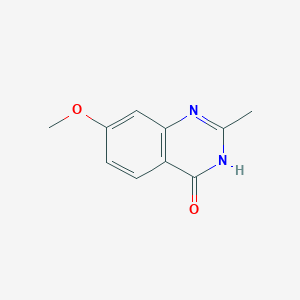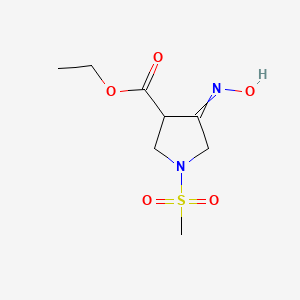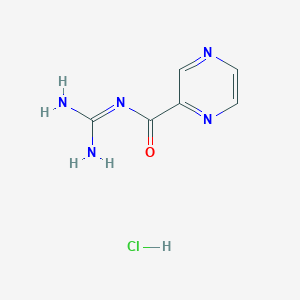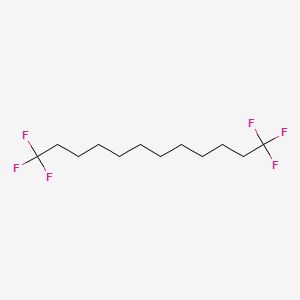
1,1,1,12,12,12-Hexafluorododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,12,12,12-Hexafluorododecane is a fluorinated organic compound with the molecular formula C₁₂H₂₀F₆.
Preparation Methods
The synthesis of 1,1,1,12,12,12-Hexafluorododecane typically involves the fluorination of dodecane. One common method is the direct fluorination process, where dodecane is reacted with elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. Industrial production methods may involve the use of specialized reactors and catalysts to ensure efficient and safe fluorination .
Chemical Reactions Analysis
1,1,1,12,12,12-Hexafluorododecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated alcohols or acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include strong acids, bases, and specialized catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,1,12,12,12-Hexafluorododecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its unique properties imparted by the fluorine atoms.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated drugs and imaging agents.
Medicine: Research is ongoing to explore its potential as a component in pharmaceuticals, especially in enhancing the bioavailability and stability of drugs.
Mechanism of Action
The mechanism by which 1,1,1,12,12,12-Hexafluorododecane exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
1,1,1,12,12,12-Hexafluorododecane can be compared with other fluorinated hydrocarbons such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in organic synthesis, this compound has different physical and chemical properties due to its shorter carbon chain and the presence of hydroxyl groups.
1,1,1,3,3,3-Hexafluoropropane: Another fluorinated compound with applications in refrigeration and as a blowing agent for foams.
The uniqueness of this compound lies in its longer carbon chain and the specific arrangement of fluorine atoms, which confer distinct properties and applications .
Properties
Molecular Formula |
C12H20F6 |
|---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
1,1,1,12,12,12-hexafluorododecane |
InChI |
InChI=1S/C12H20F6/c13-11(14,15)9-7-5-3-1-2-4-6-8-10-12(16,17)18/h1-10H2 |
InChI Key |
SIQZSYYKWBIORH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(F)(F)F)CCCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


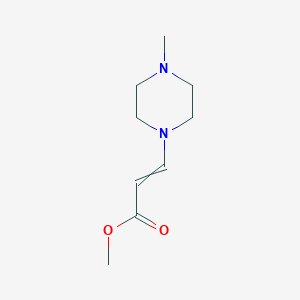

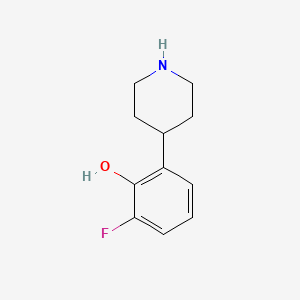
![1-Chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one](/img/structure/B11719617.png)
![Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate](/img/structure/B11719621.png)
![[(1E)-1,2-difluoroethenyl]trimethylsilane](/img/structure/B11719623.png)

![5-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11719630.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B11719633.png)
![Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy-](/img/structure/B11719636.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B11719642.png)
